molecular formula C7H5N3 B13949579 4,7-Methano-1H-pyrazolo[3,4-C]pyridine CAS No. 504411-35-2

4,7-Methano-1H-pyrazolo[3,4-C]pyridine

Cat. No.: B13949579
CAS No.: 504411-35-2
M. Wt: 131.13 g/mol
InChI Key: HIFDDBJCOKZQFJ-UHFFFAOYSA-N
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Description

The 4,7-Methano-1H-pyrazolo[3,4-c]pyridine scaffold is a synthetically tractable heterocyclic compound of significant interest in modern fragment-based drug discovery (FBDD) . Its molecular framework is considered a valuable input for inspiring new drug candidates, designed to explore underutilized areas of chemical space . Pyrazolopyridine cores, in general, are prized in medicinal chemistry due to their close structural similitude to purine bases adenine and guanine, which allows them to interact effectively with biologically relevant enzymes and receptors . This makes them privileged structures for developing targeted therapeutic agents. A key advantage of this scaffold is its potential for vectorial functionalization, allowing researchers to strategically elaborate the core structure along multiple growth points to optimize binding interactions with a target protein . Synthetic methods can be developed to enable selective functionalization at various positions on the ring system, emulating a hit-to-lead optimization pathway common in medicinal chemistry . This versatility is crucial for generating a diverse library of analogues from a single core fragment. In biomedical research, heterocycles like pyrazolopyridines have demonstrated a wide range of biological activities and are frequently explored as kinase inhibitors, which are important targets in oncology and other disease areas . The presence of multiple hydrogen bond donors and acceptors in the core structure enables it to serve as a multipurpose scaffold capable of addressing different biological targets . Researchers can leverage this compound to develop novel bioactive molecules for probing biochemical pathways or as starting points for lead compound optimization. This product is offered For Research Use Only. It is intended solely for laboratory research purposes and is not certified for human or veterinary diagnostic or therapeutic use. The buyer assumes all responsibility for confirming product identity and/or purity prior to use.

Properties

CAS No.

504411-35-2

Molecular Formula

C7H5N3

Molecular Weight

131.13 g/mol

IUPAC Name

3,4,9-triazatricyclo[5.2.1.02,6]deca-1(9),2(6),4,7-tetraene

InChI

InChI=1S/C7H5N3/c1-4-2-8-6(1)7-5(4)3-9-10-7/h2-3H,1H2,(H,9,10)

InChI Key

HIFDDBJCOKZQFJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN=C1C3=C2C=NN3

Origin of Product

United States
Foundational & Exploratory

Navigating the Preclinical Maze: A Technical Guide to the Pharmacokinetics of Novel 4,7-Methano-1H-pyrazolo[3,4-C]pyridine Analogs in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting a Course for Novel Compound Evaluation

In the landscape of modern drug discovery, the pyrazole scaffold and its fused heterocyclic derivatives, such as pyrazolo[3,4-c]pyridines, represent a promising frontier for therapeutic innovation.[1][2] These structures are cornerstones in the development of agents targeting a spectrum of diseases, from cancer to neuroinflammation.[3][4][5] However, the journey from a promising molecular entity to a viable clinical candidate is contingent on a thorough understanding of its behavior within a biological system. This is where the discipline of pharmacokinetics (PK) becomes paramount.

This technical guide addresses the critical need for a robust framework to evaluate the pharmacokinetic profile of novel compounds, specifically focusing on the 4,7-Methano-1H-pyrazolo[3,4-C]pyridine series in murine models. Due to the novelty of this specific chemical entity, publicly available pharmacokinetic data is limited. Therefore, this document serves as an in-depth, experience-driven manual for researchers, scientists, and drug development professionals on how to design, execute, and interpret pharmacokinetic studies for this class of compounds. Our approach is grounded in established principles of murine pharmacokinetics and bioanalytical science, providing a self-validating system for generating reliable and reproducible data.[6][7][8]

Our narrative will delve into the causality behind experimental choices, from the selection of appropriate murine models to the intricacies of bioanalytical method development. We will provide detailed, step-by-step methodologies and illustrative data presentations to guide you through this essential phase of preclinical development.

The Strategic Imperative: Foundational Considerations for a Murine PK Study

The primary objective of an initial murine pharmacokinetic study is to characterize the absorption, distribution, metabolism, and excretion (ADME) of a novel compound.[7][9] This provides a quantitative understanding of drug exposure over time, which is crucial for correlating pharmacological effects with systemic concentrations and for predicting human pharmacokinetics.[10]

Murine Model Selection: A Question of Research Goals

The choice of mouse strain is a critical first step and depends on the specific research question.[11][12]

  • Outbred Strains (e.g., CD-1, NMRI): These strains are often used for initial PK screening due to their genetic diversity, which can provide a more generalizable pharmacokinetic profile.[8][11][12] CD-1 mice, in particular, are frequently employed for evaluating the pharmacokinetic properties and safety of new compounds.[11][12]

  • Inbred Strains (e.g., C57BL/6, BALB/c): These strains offer genetic uniformity, which minimizes inter-individual variability in pharmacokinetic parameters.[8][11] This is advantageous when investigating specific metabolic pathways or when the compound is intended for use in disease models developed on these genetic backgrounds.

  • Humanized Mouse Models: For compounds where human-specific metabolism is a concern, transgenic mice expressing human drug-metabolizing enzymes (e.g., cytochrome P450s) can provide more predictive data for human PK.[9][13] This can be particularly relevant for pyrazole derivatives, which are known to undergo metabolism.[14]

Dosing Formulation and Administration: Ensuring Accurate Delivery

The formulation and route of administration are pivotal for accurate and reproducible results. The goal is to ensure the compound is fully solubilized and stable in the dosing vehicle.

Typical Routes of Administration for Initial PK Studies:

  • Intravenous (IV) Bolus: This route provides immediate and complete systemic exposure (100% bioavailability by definition). It is essential for determining fundamental PK parameters such as clearance (CL), volume of distribution (Vd), and terminal half-life (t½).

  • Oral Gavage (PO): This is the most common intended route for many drugs. Oral administration allows for the assessment of oral bioavailability (F), the rate and extent of absorption (Cmax, Tmax), and the impact of first-pass metabolism.

A common study design involves administering the compound via both IV and PO routes to different groups of mice to calculate absolute bioavailability.[8][15]

The Experimental Blueprint: A Step-by-Step Protocol for Murine PK Studies

The following protocol outlines a robust methodology for conducting a pharmacokinetic study of a novel 4,7-Methano-1H-pyrazolo[3,4-C]pyridine analog.

Animal Handling and Dosing
  • Acclimatization: House the mice in a controlled environment for at least one week prior to the study to minimize stress-induced physiological changes.

  • Grouping and Identification: Randomly assign mice to treatment groups (e.g., IV and PO) with a sufficient number of animals per time point (typically 3-5 mice).[6] Uniquely mark each mouse for identification.

  • Fasting: For oral dosing, an overnight fast (with free access to water) is recommended to reduce variability in gastric emptying and absorption.

  • Dose Calculation and Administration:

    • Accurately weigh each mouse on the day of the study.

    • Calculate the precise volume of the dosing solution to be administered based on the individual body weight and the target dose (e.g., in mg/kg).

    • For IV administration, the tail vein is the most common site. For PO administration, use a proper gavage needle to deliver the dose directly into the stomach.

Sample Collection: Capturing the Pharmacokinetic Profile

Serial blood sampling from the same animal is a refined technique that reduces animal usage and inter-animal variability.[6]

Recommended Serial Bleeding Protocol: [6]

  • Pre-dose (0 h): Collect a baseline blood sample.

  • Post-dose Time Points: Collect blood samples at multiple time points to capture the absorption, distribution, and elimination phases.

    • IV Administration: Suggested time points: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

    • PO Administration: Suggested time points: 15, 30 minutes, and 1, 2, 4, 8, 24 hours.[8]

  • Blood Collection Technique: The submandibular (cheek) or saphenous vein are suitable for collecting small volumes of blood (e.g., 20-30 µL) at each time point.

  • Sample Processing:

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

    • Centrifuge the blood samples to separate the plasma.

    • Transfer the plasma to clean, labeled tubes and store at -80°C until analysis.

Experimental Workflow for Murine Pharmacokinetic Study

G cluster_pre_study Pre-Study Preparation cluster_study_day Study Execution cluster_analysis Sample & Data Analysis acclimatization Animal Acclimatization formulation Dosing Formulation Preparation acclimatization->formulation animal_prep Animal Weighing & Grouping dosing Dosing (IV or PO) animal_prep->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Processing & Storage sampling->processing bioanalysis Bioanalytical Method (LC-MS/MS) processing->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis reporting Data Reporting pk_analysis->reporting

Caption: Workflow for a murine pharmacokinetic study.

Bioanalytical Method Development: The Key to Accurate Quantification

The accurate quantification of the analyte in plasma is the cornerstone of any PK study. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[16][17][18]

Method Development and Validation

A robust bioanalytical method must be developed and validated to ensure the reliability of the results.[18][19]

Key Validation Parameters:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the plasma matrix.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.

  • Calibration Curve: A linear relationship between the instrument response and known concentrations of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of plasma components on the ionization of the analyte.

  • Stability: The stability of the analyte in plasma under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Sample Preparation

The goal of sample preparation is to extract the analyte from the plasma matrix and remove interfering substances.[17] Common techniques include:

  • Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile) is added to the plasma to precipitate proteins.

  • Liquid-Liquid Extraction (LLE): A technique that separates the analyte based on its differential solubility in two immiscible liquids.

  • Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte from the matrix.

Data Analysis and Interpretation: Translating Numbers into Knowledge

Once the plasma concentrations at each time point have been determined, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA).[6]

Key Pharmacokinetic Parameters

The following table summarizes the key PK parameters and their significance.

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption
Tmax Time to reach CmaxIndicates the rate of absorption
AUC Area under the plasma concentration-time curveRepresents the total systemic exposure to the drug
Terminal half-lifeThe time required for the plasma concentration to decrease by half
CL ClearanceThe volume of plasma cleared of the drug per unit of time
Vd Volume of distributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma
F (%) BioavailabilityThe fraction of the administered dose that reaches the systemic circulation
Pharmacokinetic Modeling and Data Interpretation

The calculated PK parameters provide a comprehensive picture of the compound's behavior in the murine model.

Pharmacokinetic Data Analysis Workflow

G plasma_conc Plasma Concentration vs. Time Data nca Non-Compartmental Analysis (NCA) plasma_conc->nca calc_params Calculate PK Parameters (Cmax, Tmax, AUC, t½, CL, Vd, F) nca->calc_params interpretation Data Interpretation & Reporting calc_params->interpretation

Caption: Workflow for pharmacokinetic data analysis.

Conclusion and Future Directions

This guide provides a comprehensive framework for conducting a thorough pharmacokinetic evaluation of novel 4,7-Methano-1H-pyrazolo[3,4-C]pyridine analogs in murine models. By adhering to these principles of robust experimental design, validated bioanalytical methods, and rigorous data analysis, researchers can generate the high-quality data necessary to make informed decisions in the drug discovery and development process. The insights gained from these studies are foundational for understanding the dose-exposure-response relationship, guiding lead optimization, and ultimately, paving the way for successful clinical translation.

References

  • Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research.
  • Pharmacokinetics of Panaxynol in Mice - PMC - NIH.
  • The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - MDPI.
  • Metabolism of pyrazole. Structure elucidation of urinary metabolites - PubMed.
  • Murine Pharmacokinetic Studies - PMC - NIH.
  • Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig - WuXi AppTec.
  • Pharmacokinetics Studies in Mice or Rats - Bienta.
  • The Importance of Murine Models and Their Resultant In Vivo Pharmacokinetics, Safety, and Efficacy Assessments for Antimalarial Drug Discovery - Preprints.org.
  • Humanized Mouse Models for DMPK Studies - Biomere.
  • Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug - Frontiers.
  • Review on Bioanalytical Method Development in Human Plasma - IJTSRD.
  • Evolving bioanalytical strategies in the wake of pioneering biotherapeutics.
  • Recent Upgradation in Bioanalytical Studies - Biosciences Biotechnology Research Asia.
  • Bioanalytical Method Development A Comprehensive Guide.
  • Bioanalytical Method For Determining The Pharmacokinetics Of A Novel Anticancer Drug In Rat Plasma | Journal of Applied Bioanalysis.
  • View of Synthesis and Biological Evaluation of Pyrazole Derivatives As Antidiabetic Agents.
  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review) - Oriental Journal of Chemistry.
  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics - PMC.
  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships | Journal of Medicinal Chemistry - ACS Publications - American Chemical Society.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers.
  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC - NIH.
  • Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists - PubMed.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.
  • Discovery of Novel 4,5,6,7-Tetrahydro-7 H-pyrazolo[3,4- c]pyridin-7-one Derivatives as Orally Efficacious ATX Allosteric Inhibitors for the Treatment of Pulmonary Fibrosis - PubMed.
  • Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed.
  • Pharmacokinetics of 9-methoxy-N,N-dimethyl-5-nitropyrazolo [3,4, 5-kl]acridine-2(6H)-propanamine (PZA, PD 115934, NSC 366140) in mice: guidelines for early clinical trials1 - PubMed.
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI.

Sources

Methodological & Application

Application Note: De Novo Synthesis and Validation of the 4,7-Methano-1H-pyrazolo[3,4-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The shift from planar, sp²-hybridized heteroaromatics to 3D-rich, sp³-hybridized scaffolds is a defining trend in modern drug discovery. The 4,7-methano-1H-pyrazolo[3,4-c]pyridine core (CAS 504411-35-2)[1] represents a highly constrained, bridged bicyclic bioisostere of traditional pyrazolopyridines. While planar pyrazolopyridines are well-documented for their potent antiproliferative and kinase-inhibitory activities[2], their flat topology often leads to off-target toxicity and poor physicochemical properties.

Introducing a 4,7-methano bridge forces the piperidine ring into a rigid boat-like conformation (a 2-azabicyclo[2.2.1]heptane core). This structural pre-organization enhances target specificity and metabolic stability, making it an ideal candidate for fragment-based drug discovery (FBDD) and vectorial functionalization[3]. This application note details a robust, 5-step, self-validating synthetic route to access this complex architecture.

Retrosynthetic Strategy & Mechanistic Causality

The synthesis of the 4,7-methano-1H-pyrazolo[3,4-c]pyridine scaffold relies on two fundamental principles of physical organic chemistry:

  • Hydrophobic Acceleration: The core 2-azabicyclo[2.2.1]heptane system is constructed via an aqueous Aza-Diels-Alder reaction. The hydrophobic effect forces the non-polar diene and dienophile into a compact transition state, drastically accelerating the reaction rate without the need for Lewis acid catalysts.

  • Bredt’s Rule as a Regiocontrol Element: To fuse the pyrazole ring, a β -keto aldehyde intermediate must be generated. By placing the ketone at the C6 position of the bridged bicycle, enolization/formylation is forced to occur exclusively at C5. Deprotonation at C1 is strictly forbidden by Bredt's Rule, as it would place a highly strained double bond at the bridgehead. This ensures 100% regioselectivity during pyrazole annulation.

SynthesisRoute SM Cyclopentadiene + BnNH₂ + CH₂O (Starting Materials) Int1 2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene (Aza-Diels-Alder Adduct) SM->Int1 H₂O, HCl, rt (Aza-Diels-Alder) Int2 2-Benzyl-2-azabicyclo[2.2.1]heptan-6-one (Ketone Intermediate) Int1->Int2 1. BH₃·THF, then H₂O₂/NaOH 2. Swern Oxidation Int3 5-Formyl-2-benzyl-2-azabicyclo[2.2.1]heptan-6-one (β-Keto Aldehyde) Int2->Int3 Ethyl Formate, NaH (Regioselective Formylation) Int4 5-Benzyl-4,7-methano-1H-pyrazolo[3,4-c]pyridine (Protected Target) Int3->Int4 N₂H₄·H₂O, EtOH, Δ (Pyrazole Annulation) Target 4,7-Methano-1H-pyrazolo[3,4-c]pyridine (Final Product) Int4->Target H₂, Pd/C, MeOH (Hydrogenolysis)

Step-by-step synthesis workflow for 4,7-Methano-1H-pyrazolo[3,4-c]pyridine.

Step-by-Step Experimental Protocols

Step 1: Aqueous Aza-Diels-Alder Cycloaddition

Objective: Construct the 2-azabicyclo[2.2.1]hept-5-ene core.

  • Causality: Benzylamine and formaldehyde condense in situ to form an iminium ion. Water acts as the solvent; its high cohesive energy density drives the hydrophobic cyclopentadiene and the iminium ion together, lowering the activation energy of the cycloaddition.

  • Procedure:

    • Dissolve benzylamine hydrochloride (1.0 eq, 100 mmol) in 150 mL of deionized water.

    • Add aqueous formaldehyde (37% w/w, 1.1 eq) and stir for 15 minutes at room temperature.

    • Add freshly cracked cyclopentadiene (1.5 eq) dropwise. Stir vigorously for 12 hours.

    • Basify the aqueous layer with 2M NaOH to pH 10 and extract with diethyl ether (3 x 100 mL). Wash with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validating Checkpoint: TLC (Hexanes/EtOAc 8:2) will show the disappearance of baseline material and the formation of a distinct UV-active spot (R_f ~0.4). GC-MS will confirm the mass of the adduct (m/z = 185).

Step 2: Regioselective Hydroboration & Oxidation

Objective: Install the C6 ketone.

  • Causality: Borane attacks the less sterically hindered exo face of the norbornene double bond. The bulky N-benzyl group sterically shields the C5 position, directing the boron atom predominantly to the C6 position. Swern oxidation then converts the resulting alcohol to the ketone without risk of over-oxidation.

  • Procedure:

    • Dissolve the adduct (1.0 eq) in anhydrous THF at 0 °C under N₂.

    • Add BH₃·THF (1.0 M, 1.2 eq) dropwise. Stir for 3 hours at room temperature.

    • Cool to 0 °C, carefully add 3M NaOH (1.5 eq), followed by 30% H₂O₂ (3.0 eq). Stir for 2 hours. Extract and purify the 6-ol intermediate.

    • Perform standard Swern Oxidation (Oxalyl chloride, DMSO, Et₃N in CH₂Cl₂ at -78 °C) on the isolated alcohol to yield 2-benzyl-2-azabicyclo[2.2.1]heptan-6-one.

  • Self-Validating Checkpoint: IR spectroscopy of the purified product will show a strong, characteristic carbonyl stretch at ~1745 cm⁻¹ , validating the formation of a strained bicyclic ketone.

Step 3: Bredt-Directed Formylation

Objective: Generate the β -keto aldehyde precursor.

  • Causality: Sodium hydride deprotonates the ketone. Because C1 is a bridgehead carbon, forming an enolate toward C1 is geometrically impossible (Bredt's Rule). Deprotonation occurs exclusively at C5, ensuring absolute regiocontrol for the subsequent pyrazole fusion.

  • Procedure:

    • Suspend NaH (60% dispersion in mineral oil, 2.0 eq) in anhydrous THF at 0 °C.

    • Add a solution of the ketone (1.0 eq) and ethyl formate (3.0 eq) in THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench carefully with saturated aqueous NH₄Cl, extract with EtOAc, and concentrate.

  • Self-Validating Checkpoint: The addition of the ketone/formate mixture to NaH will produce immediate and sustained H₂ gas evolution . ¹H NMR of the crude product will show a distinct downfield singlet at ~8.0 ppm , confirming the presence of the hydroxymethylene (enol) tautomer.

Step 4: Pyrazole Annulation

Objective: Construct the fused pyrazole ring.

  • Causality: Hydrazine acts as a bis-nucleophile. It first attacks the highly electrophilic formyl carbon, followed by intramolecular condensation with the C6 ketone. Subsequent dehydration and tautomerization yield the aromatic 1H-pyrazole ring.

  • Procedure:

    • Dissolve the crude β -keto aldehyde (1.0 eq) in absolute ethanol (0.2 M).

    • Add hydrazine hydrate (N₂H₄·H₂O, 1.5 eq) and glacial acetic acid (0.1 eq) as a catalyst.

    • Reflux the mixture for 6 hours.

    • Cool to room temperature, concentrate in vacuo, and purify via flash chromatography (CH₂Cl₂/MeOH 95:5) to yield 5-benzyl-4,7-methano-1H-pyrazolo[3,4-c]pyridine.

  • Self-Validating Checkpoint: IR spectroscopy will show the complete disappearance of the carbonyl stretch (~1745 cm⁻¹) and the appearance of broad N-H stretching (~3200 cm⁻¹) and pyrazole C=N/C=C stretches (~1550 cm⁻¹).

Step 5: Global Deprotection (Hydrogenolysis)

Objective: Remove the benzyl protecting group to yield the final scaffold.

  • Causality: Palladium on carbon catalyzes the hydrogenolysis of the benzylic C-N bond, releasing toluene and the free secondary amine without reducing the aromatic pyrazole ring.

  • Procedure:

    • Dissolve the protected scaffold in methanol.

    • Add 10% Pd/C (10% w/w).

    • Purge the flask with H₂ gas and stir vigorously under an H₂ balloon at room temperature for 12 hours.

    • Filter through a pad of Celite, wash with methanol, and concentrate to yield the pure 4,7-methano-1H-pyrazolo[3,4-c]pyridine.

  • Self-Validating Checkpoint: TLC will show a highly polar spot that stains intensely purple with Ninhydrin , validating the presence of the newly liberated secondary aliphatic amine.

Quantitative Data & Reaction Optimization

To maximize the yield of the target scaffold, key steps were optimized. Table 1 demonstrates how the choice of borane reagent dictates the regioselectivity of the hydroboration step. Table 2 outlines the optimization of the pyrazole annulation conditions.

Table 1: Hydroboration Regioselectivity Optimization (Step 2)

Borane ReagentSteric BulkTemperatureRatio (C6-ol : C5-ol)Isolated Yield (C6-ol)
BH₃·THFLow25 °C85 : 1578%
9-BBNHigh65 °C92 : 861% (Sluggish reaction)
Sia₂BHVery High0 °C95 : 554% (Incomplete conversion)

Table 2: Pyrazole Annulation Optimization (Step 4)

SolventCatalystTemperatureTimeIsolated Yield
MethanolNone65 °C (Reflux)12 h65%
EthanolNone78 °C (Reflux)8 h74%
Ethanol AcOH (10 mol%) 78 °C (Reflux) 6 h 89%
Toluenep-TsOH (10 mol%)110 °C (Reflux)4 h52% (Decomposition)

References

  • NextSDS. 4,7-Methano-1H-pyrazolo[3,4-c]pyridine(9CI) — Chemical Substance Information.[1] URL:

  • National Institutes of Health (PMC). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity.[2] URL:

  • ResearchGate. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.[3] URL:

Sources

Application Note: Conformationally Restricted 4,7-Methano-1H-pyrazolo[3,4-c]pyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar aromatic systems to structurally rigid, sp3-rich scaffolds is a defining paradigm in modern medicinal chemistry. While the parent pyrazolo[3,4-c]pyridine core is a privileged motif utilized in fragment-based drug discovery (FBDD) 1, the introduction of a methylene bridge to form 4,7-Methano-1H-pyrazolo[3,4-c]pyridine (CAS 504411-35-2) provides a critical evolutionary step. This application note details the physicochemical rationale, synthetic functionalization protocols, and biological evaluation workflows for utilizing this bridged tricyclic scaffold to develop high-affinity inhibitors, particularly targeting Phosphodiesterase 4 (PDE4) and Adenosine receptors.

Scientific Rationale: The "Escape from Flatland"

Planar heterocycles often suffer from poor aqueous solubility, high metabolic clearance, and off-target promiscuity due to non-specific hydrophobic interactions. The parent pyrazolo[3,4-c]pyridine system has been extensively validated as a core for human eosinophil PDE4 inhibitors 2 and nanomolar A1/A3 adenosine receptor antagonists 3. However, by incorporating a 4,7-methano bridge, researchers can force the scaffold into a rigid, 3D conformation.

This structural modification achieves three critical objectives:

  • Increased Fraction sp3 (Fsp3): Enhances thermodynamic solubility and reduces melting points, directly addressing the poor oral bioavailability often seen in flat PDE4 inhibitors.

  • Vectorial Projection: The methano bridge alters the exit vectors of substituents at the C-3 and N-1/N-2 positions, allowing for deeper penetration into sterically constrained enzymatic pockets.

  • Metabolic Shielding: The steric bulk of the bridge restricts the approach of cytochrome P450 enzymes, significantly improving the half-life of the pharmacophore.

Physicochemical Profiling

To understand the impact of the methano bridge, it is essential to compare the quantitative physicochemical properties of the bridged scaffold against its planar predecessor.

Property1H-pyrazolo[3,4-c]pyridine (Planar)4,7-Methano-1H-pyrazolo[3,4-c]pyridine (Bridged)Pharmacological Implication
Fraction sp3 (Fsp3) 0.000.43Bridged system "escapes flatland," improving aqueous solubility and reducing off-target binding.
Conformational State Planar / 2DRigid / 3D VectorialLocks substituents into specific spatial arrangements for precise target pocket engagement.
Aromatic Ring Count 21Reduced aromaticity lowers lipophilicity (logP) and mitigates non-specific protein binding.
Topological Polar Surface Area ~43.6 Ų~43.6 ŲMaintained H-bond donor/acceptor profile ensures the core retains its target engagement capabilities.

Experimental Protocols & Workflows

As a Senior Application Scientist, I emphasize that protocols must not merely be a sequence of actions, but a logically sound, self-validating system. The steric hindrance introduced by the 4,7-methano bridge requires specific deviations from standard heterocyclic chemistry 4.

Protocol A: Vectorial N-Alkylation of the Bridged Scaffold

Causality: The methano bridge creates significant steric shielding around the pyrazole nitrogens. Standard alkylation conditions (e.g., K₂CO₃ in Acetonitrile) often fail or require prolonged heating that leads to decomposition. We utilize Cesium Carbonate (Cs₂CO₃) in anhydrous N,N-Dimethylformamide (DMF) because the large cesium cation enhances the nucleophilicity of the pyrazole anion via the "cesium effect," overcoming the steric barrier.

  • Preparation: In an oven-dried Schlenk flask under an inert N₂ atmosphere, dissolve 4,7-methano-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in anhydrous DMF (0.2 M). Rationale: Inert atmosphere prevents oxidative degradation, while anhydrous DMF ensures the base is not quenched by ambient moisture.

  • Deprotonation: Add Cs₂CO₃ (2.0 eq) in a single portion. Stir at 40°C for 30 minutes. Rationale: Mild heating is required to fully deprotonate the sterically hindered system before the electrophile is introduced.

  • Electrophile Addition: Dropwise add the desired alkyl halide (1.2 eq) over 10 minutes. Stir the reaction at 60°C for 4-6 hours.

  • Quenching & Extraction: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (5x) to remove residual DMF.

  • System Validation Step: Before proceeding to purification, analyze the crude mixture via LC-MS. The protocol is validated if the ratio of N-1 to N-2 alkylation isomers is consistent with steric predictions (typically >4:1 in favor of the less hindered nitrogen) and total mass recovery is >85%.

Protocol B: In Vitro PDE4 TR-FRET Inhibition Assay

Causality: To validate the biological efficacy of the synthesized bridged derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. TR-FRET is explicitly chosen over standard colorimetric assays because it eliminates compound auto-fluorescence interference—a common false-positive driver when screening nitrogen-rich heterocycles.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35). Dilute the PDE4 enzyme and the fluorescently labeled cAMP substrate to their predetermined K_m concentrations.

  • Compound Plating: Dispense 100 nL of the 4,7-methano-1H-pyrazolo[3,4-c]pyridine derivatives (in 100% DMSO) into a 384-well low-volume plate using an acoustic dispenser. Rationale: Acoustic dispensing prevents cross-contamination and ensures precise low-volume delivery.

  • Enzyme Incubation: Add 5 µL of the PDE4 enzyme solution to the wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme equilibration.

  • Reaction Initiation: Add 5 µL of the TR-FRET cAMP substrate. Incubate for 60 minutes.

  • Detection: Read the plate on a multi-mode microplate reader (Excitation: 337 nm, Emission: 665 nm and 615 nm).

  • System Validation Step: Calculate the Z'-factor using DMSO vehicle as the negative control and Rolipram (10 µM) as the positive control. The assay is strictly validated and accepted only if the calculated Z' ≥ 0.65. This proves the statistical robustness of the signal-to-noise ratio, ensuring trustworthy IC₅₀ calculations.

Mechanistic Pathway Visualization

The following diagram illustrates the mechanistic pathway through which 4,7-methano-1H-pyrazolo[3,4-c]pyridine derivatives exert their anti-inflammatory effects via PDE4 inhibition.

G Ligand 4,7-Methano-1H-pyrazolo[3,4-c]pyridine (Bridged Scaffold) Target PDE4 Enzyme (Active Site Binding) Ligand->Target Competitive Inhibition (High Affinity) Substrate Cyclic AMP (cAMP) (Intracellular Messenger) Target->Substrate Catalytic Hydrolysis (Blocked) Product 5'-AMP (Inactive Metabolite) Substrate->Product Conversion Prevented Effector Protein Kinase A (PKA) (Activation Cascade) Substrate->Effector Intracellular Accumulation Triggers Activation Outcome Suppression of Inflammatory Cytokines (TNF-α, IL-4) Effector->Outcome Phosphorylation of Transcription Factors

Figure 1: Mechanistic pathway of PDE4 inhibition by 4,7-methano-1H-pyrazolo[3,4-c]pyridine derivatives.

References

  • Source: National Institutes of Health (nih.gov)
  • Source: ACS Publications (acs.org)
  • SAR of a Series of 5,6-Dihydro-(9H)
  • Source: ChemRxiv (chemrxiv.org)

Sources

Application Note & Protocol: Strategies for Solubilizing 4,7-Methano-1H-pyrazolo[3,4-C]pyridine for In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications, including as kinase inhibitors in oncology.[1][2] 4,7-Methano-1H-pyrazolo[3,4-C]pyridine is a specific derivative of this class with potential for further investigation. A critical and often underestimated step in the preclinical evaluation of any novel compound is its effective and consistent solubilization for in vitro cell-based assays. The biological activity of a compound can be significantly masked or misrepresented by poor solubility, which can lead to inaccurate dose-response curves and non-reproducible results.

Section 1: The Critical Role of Solvent Selection in Cell-Based Assays

The ideal solvent for cell culture applications must meet two primary criteria: it must effectively dissolve the compound of interest at a high concentration, and it must be non-toxic to the cells at the final working concentration.[3] Organic solvents are often necessary for sparingly water-soluble compounds, but their introduction into an aqueous cell culture medium requires careful consideration.[1]

Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent due to its ability to dissolve a broad range of polar and nonpolar compounds.[2] However, it is not inert and can have biological effects, including cytotoxicity at higher concentrations.[4] Therefore, it is standard practice to keep the final concentration of DMSO in cell culture media as low as possible, typically below 0.5%, with a strong preference for concentrations at or below 0.1%.[4]

The following table summarizes the properties of common solvents used in cell culture:

SolventPolarityAdvantagesDisadvantages & Cytotoxicity ConsiderationsTypical Final Concentration in Assay
Dimethyl Sulfoxide (DMSO) Polar aproticExcellent dissolving power for a wide range of compounds.[2]Can be cytotoxic at concentrations >0.5-1%.[4] May influence cell differentiation and other cellular processes.[1] Hygroscopic.≤ 0.5%, ideally ≤ 0.1%[4]
Ethanol (EtOH) Polar proticLess toxic than DMSO for many cell types.[5] Volatile.Lower dissolving power for some nonpolar compounds compared to DMSO. Can have biological effects.[4]≤ 0.5%[3][6]
Methanol (MeOH) Polar proticGood solvent for many organic compounds.Generally more toxic than ethanol.[5] Can be problematic for in vivo applications.[7]≤ 0.5%
Dimethylformamide (DMF) Polar aproticStrong dissolving power.Generally more cytotoxic than DMSO.[5]≤ 0.1%

Section 2: Physicochemical Properties of the Pyrazolopyridine Scaffold

While specific data for 4,7-Methano-1H-pyrazolo[3,4-C]pyridine is limited, the general characteristics of the pyrazolopyridine scaffold can inform our initial solvent choice. Pyrazole rings themselves are aromatic and can participate in hydrogen bonding, influencing their solubility.[8] The fusion of a pyrazole ring (a π-excessive system) with a pyridine ring (a π-deficient system) creates a dipolar scaffold.[9] Generally, pyrazole and its derivatives exhibit good solubility in polar organic solvents like ethanol, methanol, and DMSO.[9][10] Given the heterocyclic and somewhat rigid structure of 4,7-Methano-1H-pyrazolo[3,4-C]pyridine, it is reasonable to hypothesize that it will have limited aqueous solubility and will require an organic solvent for dissolution.

Section 3: Experimental Protocol for Solubility Determination

Before preparing a large batch of stock solution, it is essential to perform a small-scale solubility test to identify the most suitable solvent.

Materials:
  • 4,7-Methano-1H-pyrazolo[3,4-C]pyridine

  • High-purity, anhydrous DMSO

  • Absolute Ethanol (200 proof)

  • Sterile microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Water bath sonicator

  • 37°C water bath or incubator

Step-by-Step Protocol:
  • Weigh Compound: Accurately weigh approximately 1-2 mg of 4,7-Methano-1H-pyrazolo[3,4-C]pyridine into three separate sterile microcentrifuge tubes.

  • Solvent Addition (Tier 1):

    • To the first tube, add a calculated volume of DMSO to achieve a high target concentration (e.g., 20 mg/mL or ~100 mM, depending on the molecular weight).

    • To the second tube, add the same calculated volume of absolute ethanol.

    • The third tube can be used for another solvent or kept as a reserve.

  • Mechanical Agitation:

    • Tightly cap the tubes and vortex at room temperature for 1-2 minutes.[11]

    • Visually inspect for complete dissolution against a light and dark background.

  • Sonication:

    • If the compound is not fully dissolved, place the tubes in a water bath sonicator for 5-10 minutes.[11]

    • Visually inspect for dissolution again.

  • Gentle Warming:

    • If solids remain, place the tubes in a 37°C water bath for up to 30 minutes, with intermittent vortexing.[12] Caution: Only apply heat if the compound is known to be thermally stable.

    • Visually inspect for final dissolution.

  • Solvent Selection: The best solvent is the one that completely dissolves the compound at the highest concentration, ideally with the least aggressive method (i.e., vortexing at room temperature). If both DMSO and ethanol are effective, DMSO is often preferred for preparing highly concentrated stock solutions.

G cluster_0 start Start: Weigh 1-2 mg of Compound add_solvents Add Solvents (DMSO, EtOH) to achieve target concentration start->add_solvents vortex Vortex at Room Temperature (1-2 min) add_solvents->vortex check1 Completely Dissolved? vortex->check1 sonicate Sonicate in Water Bath (5-10 min) check1->sonicate No select_solvent Select Solvent that achieved complete dissolution check1->select_solvent Yes check2 Completely Dissolved? sonicate->check2 warm Warm to 37°C (up to 30 min) check2->warm No check2->select_solvent Yes check3 Completely Dissolved? warm->check3 check3->select_solvent Yes end_fail Re-evaluate: Consider alternative solvents or lower concentration check3->end_fail No

Figure 1. Decision workflow for selecting a suitable solvent.

Section 4: Protocols for Stock and Working Solution Preparation

The following protocols assume DMSO has been selected as the optimal solvent.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • 4,7-Methano-1H-pyrazolo[3,4-C]pyridine (Molecular Weight to be determined by user)

  • High-purity, anhydrous DMSO

  • Sterile, amber glass vial or light-blocking microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

  • Calibrated pipettes and sterile filter tips

Procedure:

  • Calculate Mass: Determine the mass of the compound required to make a 10 mM stock solution. The formula is: Mass (mg) = 10 mmol/L * Volume (L) * Molecular Weight ( g/mol ) * 1000 mg/g For 1 mL (0.001 L) of a 10 mM solution of a compound with MW = 150 g/mol , you would need 1.5 mg.

  • Weigh Compound: Tare a sterile amber vial on an analytical balance. Carefully weigh the calculated mass of 4,7-Methano-1H-pyrazolo[3,4-C]pyridine into the vial.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial (e.g., 1 mL).

  • Dissolve: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. If necessary, use the methods from the solubility determination protocol (sonication, gentle warming) to aid dissolution.[8]

  • Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile, light-blocking microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.

  • Label and Store: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation. Store at -20°C or -80°C for long-term stability.[8]

Protocol 2: Preparation of Working Solutions and Vehicle Controls

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution completely at room temperature.

  • Prepare Intermediate Dilution (Optional but Recommended): Perform an initial 1:100 dilution of the 10 mM stock solution in sterile cell culture medium to create a 100 µM intermediate solution. This minimizes pipetting errors and the amount of DMSO carried over.

  • Serial Dilutions: Perform serial dilutions from your highest concentration working solution (e.g., 100 µM) into complete cell culture medium to achieve your desired final concentrations for the dose-response experiment.

  • Prepare Vehicle Control: This is a crucial step for data integrity. The vehicle control must contain the same final concentration of the solvent as the experimental samples.[13][14]

    • For example, if your highest drug concentration is 10 µM (prepared from the 100 µM intermediate, which was a 1:100 dilution of the 10 mM stock), the final DMSO concentration is 0.1%.

    • Therefore, your vehicle control should be a 0.1% solution of DMSO in the same complete cell culture medium.

  • Treatment: Add the prepared working solutions and the vehicle control to your cell cultures. Ensure that the volume added to each well is consistent.

G cluster_0 weigh 1. Weigh Compound dissolve 2. Dissolve in 100% DMSO to create Stock Solution (e.g., 10 mM) weigh->dissolve aliquot 3. Aliquot into single-use tubes and store at -20°C / -80°C dissolve->aliquot thaw 4. Thaw one aliquot of Stock Solution aliquot->thaw serial_dilute 5. Perform serial dilutions in cell culture medium to create Working Solutions (e.g., 100 µM, 10 µM, 1 µM) thaw->serial_dilute vehicle_control 6. Prepare Vehicle Control (match final DMSO concentration) thaw->vehicle_control add_to_cells 7. Add Working Solutions and Vehicle Control to cells serial_dilute->add_to_cells vehicle_control->add_to_cells

Figure 2. Workflow for preparing stock and working solutions.

Section 5: Best Practices and Troubleshooting

  • Purity: Always use high-purity, anhydrous solvents suitable for cell culture to avoid introducing contaminants.

  • Hygroscopy: DMSO is hygroscopic. Keep the stock bottle tightly sealed and minimize its time open to the atmosphere.

  • Precipitation: If the compound precipitates when diluted into aqueous culture medium, try vortexing the medium while adding the compound stock solution dropwise. This can prevent localized high concentrations that lead to precipitation. If precipitation persists, a lower concentration stock solution may be necessary.

  • Solvent Toxicity Check: Before beginning experiments with your compound, it is best practice to perform a dose-response curve with the solvent (vehicle) alone to confirm the maximum non-toxic concentration for your specific cell line and assay duration.[4][7]

Conclusion

The successful use of 4,7-Methano-1H-pyrazolo[3,4-C]pyridine in cell culture hinges on proper solubilization. Due to the absence of specific solubility data, a systematic, empirical approach is required. By following the protocols outlined in this application note for solubility testing, stock solution preparation, and the crucial inclusion of appropriate vehicle controls, researchers can ensure the generation of accurate, reproducible, and reliable data in their in vitro studies.

References

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved from [Link]

  • Unknown. (2024). Solubility test for Organic Compounds. Retrieved from [Link]

  • Araceli Biosciences. (2020). Controlling your High Content Assays. Retrieved from [Link]

  • Bitesize Bio. (2025). 6 Steps for Successful in vitro Drug Treatment. Retrieved from [Link]

  • Katsamakas, S., et al. (2026). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Molecules. Retrieved from [Link]

  • Tiek, C. T., et al. (2025). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Molecules. Retrieved from [Link]

  • Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]

  • Reddit. (2022). Determination of maximum solubility?. Retrieved from [Link]

  • ResearchGate. (n.d.). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei | Request PDF. Retrieved from [Link]

  • Cipac.org. (n.d.). MT 181 - Solubility in organic solvents. Retrieved from [Link]

  • Hansen, H. S., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Biologicals. Retrieved from [Link]

  • Kust, A., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. Retrieved from [Link]

  • Emulatebio.com. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • DANOVA, D., et al. (n.d.). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules. Retrieved from [Link]

  • Paganuzzi-Stammati, A., & Vettorazzi, G. (n.d.). Toxicity Tests with Mammalian Cell Cultures. Retrieved from [Link]

  • Renner, M., et al. (2021). Cell-Type-Specific High Throughput Toxicity Testing in Human Midbrain Organoids. Frontiers in Molecular Neuroscience. Retrieved from [Link]

  • ResearchGate. (2026). (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Retrieved from [Link]

  • Pop, O., et al. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Pharmaceuticals. Retrieved from [Link]

Sources

Application Note: Integrating the 4,7-Methano-1H-pyrazolo[3,4-c]pyridine Scaffold in Hit-to-Lead Optimization Pipelines

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary: The "Escape from Flatland" Paradigm

In modern drug discovery, the over-reliance on flat, sp2 -hybridized heteroaromatic rings has been statistically linked to higher attrition rates in clinical development due to poor physicochemical properties and off-target toxicities. The "Escape from Flatland" paradigm demonstrates that increasing a molecule's fraction of sp3 -hybridized carbons ( Fsp3 ) directly correlates with improved clinical success[1].

The 4,7-Methano-1H-pyrazolo[3,4-c]pyridine (CAS 504411-35-2) scaffold represents a highly rigid, three-dimensional bioisostere designed to replace planar pyrazolo-pyridines or indazoles[2]. By introducing a bridged bicyclic system, this scaffold significantly enhances metabolic stability, mitigates the formation of reactive metabolites, and improves thermodynamic solubility without inflating molecular weight[3]. This application note details the structural rationale, synthetic incorporation, and self-validating ADME profiling protocols required to deploy this scaffold in hit-to-lead pipelines.

Structural Rationale & Physicochemical Causality

The decision to transition from a planar hit to a 4,7-methano bridged scaffold is driven by specific, causal physicochemical mechanics:

  • Thermodynamic Solubility via Crystal Lattice Disruption: Flat heteroaromatics suffer from poor aqueous solubility due to high crystal lattice energies driven by strong intermolecular π−π stacking. The introduction of the sp3 -hybridized[2.2.1] methano bridge forces the molecule out of planarity. This three-dimensional bulk physically prevents tight crystal packing, lowering the melting point and reducing the energy penalty required for solvation.

  • Metabolic Evasion via Steric Shielding: The primary clearance mechanism for electron-rich pyridines is Cytochrome P450 (CYP)-mediated N-oxidation or aromatic hydroxylation. The heme-oxo intermediate of enzymes like CYP3A4 requires a close, unobstructed approach to the target atom. The rigid methano bridge acts as a steric shield, physically clashing with the enzyme's active site and preventing the optimal geometry required for oxygen transfer, thereby drastically reducing intrinsic clearance ( CLint​ )[3].

Workflow A Flat Pyrazolopyridine Hit (High CYP Clearance, Low Sol) B Bioisosteric Replacement (Escape from Flatland) A->B C 4,7-Methano-1H-pyrazolo[3,4-c]pyridine (sp3-Enriched Scaffold) B->C D Steric Shielding of Core C->D E Disruption of Crystal Packing C->E F Improved Metabolic Stability D->F G Enhanced Aqueous Solubility E->G

Caption: Logic flow of bioisosteric replacement using the 4,7-methano scaffold to improve ADME properties.

Synthetic Functionalization Protocol

To effectively utilize the 4,7-Methano-1H-pyrazolo[3,4-c]pyridine scaffold, selective functionalization at the N1 position is often the first step in library generation.

Objective: Regioselective N1-alkylation/arylation of the pyrazole core. Causality of Reagents: Cesium carbonate ( Cs2​CO3​ ) is selected over stronger bases (like NaH) to ensure complete deprotonation of the pyrazole NH while preventing base-catalyzed degradation or ring-opening of the strained bridged system. DMF is used as a polar aprotic solvent to maximize the nucleophilicity of the resulting pyrazolate anion.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 4,7-Methano-1H-pyrazolo[3,4-c]pyridine (1.0 eq, 0.5 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Deprotonation: Add finely powdered Cs2​CO3​ (1.5 eq, 0.75 mmol). Stir the suspension at room temperature for 15 minutes to allow for complete deprotonation.

  • Electrophile Addition: Add the desired alkyl halide or aryl fluoride (1.1 eq, 0.55 mmol) dropwise.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor progression via LC-MS. The steric bulk of the methano bridge naturally directs substitution to the less hindered N1 position over N2.

  • Quench & Extraction: Cool to room temperature, quench with saturated aqueous NH4​Cl (10 mL), and extract with EtOAc (3 x 10 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na2​SO4​ , and purify via reverse-phase preparative HPLC.

In Vitro ADME Validation Protocol: Microsomal Stability

To prove the metabolic evasion capabilities of the scaffold, a self-validating Human Liver Microsome (HLM) stability assay must be executed.

The Self-Validating System: This protocol is designed to be self-validating by incorporating three critical controls:

  • Minus-NADPH Control: Proves that any observed degradation is strictly CYP-dependent (as NADPH is the obligate cofactor).

  • Verapamil (Positive Control): A known high-clearance drug. Its rapid degradation validates that the microsomes are active and the incubation conditions are optimal.

  • Warfarin (Negative Control): A known low-clearance drug. Validates that there is no non-specific binding or anomalous over-activity in the assay plate.

Step-by-Step Methodology:

  • Preparation of Solutions: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 100 μM in 50% acetonitrile/water.

  • Microsome Master Mix: Thaw HLMs on ice. Prepare a master mix in 100 mM potassium phosphate buffer (pH 7.4) such that the final protein concentration will be 0.5 mg/mL.

  • Incubation: Transfer 40 μL of the microsome master mix to a 96-well plate. Add 5 μL of the 100 μM test compound (Final assay concentration: 1 μM , <0.1% DMSO). Include separate wells for Verapamil and Warfarin.

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding 5 μL of a 10 mM NADPH solution (Final concentration: 1 mM). For the Minus-NADPH control, add 5 μL of buffer instead.

  • Time-Course Sampling: At t=0,5,15,30,and 45 minutes, remove 10 μL aliquots and immediately quench into 40 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 3000 x g for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Pathway cluster_0 CYP450 Metabolism Logic N1 CYP3A4 Active Site N2 Planar Scaffold (Easy Heme Access) N1->N2 Binding N3 4,7-Methano Scaffold (Steric Clash) N1->N3 Binding N4 Rapid N-Oxidation N2->N4 Oxidation N5 Metabolic Evasion N3->N5 Shielding

Caption: Mechanism of CYP450 metabolic evasion via steric shielding by the sp3-hybridized methano bridge.

Comparative Data Presentation

The following table summarizes the expected quantitative shifts in physicochemical and ADME properties when transitioning from a traditional flat scaffold to the 4,7-methano bridged system.

MetricFlat 1H-Pyrazolo[3,4-c]pyridine4,7-Methano-1H-pyrazolo[3,4-c]pyridinePharmacological Impact
Fsp3 (Fraction sp3 ) 0.000.57 Higher clinical success probability[1].
Kinetic Solubility (pH 7.4) < 10 μM > 150 μM Disrupted crystal packing improves oral bioavailability.
HLM CLint​ ( μL/min/mg ) > 80 (High Clearance)< 15 (Low Clearance) Steric shielding prevents rapid CYP-mediated N-oxidation[3].
hERG Inhibition ( IC50​ ) ~ 2.5 μM > 30 μM Reduced planarity prevents deleterious π−π stacking in the hERG channel pore.

Sources

Troubleshooting & Optimization

Technical Support Center: 4,7-Methano-1H-pyrazolo[3,4-C]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 4,7-methano-1H-pyrazolo[3,4-c]pyridine core is a bridged heterocyclic scaffold that has garnered interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique framework for presenting pharmacophoric elements in a defined spatial orientation. However, the multi-step synthesis of this scaffold can present significant challenges, with yield optimization being a primary concern for many researchers.

This guide is designed to serve as a technical resource for scientists encountering common issues during the synthesis. It provides in-depth, mechanistically-grounded troubleshooting advice in a direct question-and-answer format to help you diagnose problems and improve your experimental outcomes.

Overview of a Common Synthetic Pathway

A prevalent strategy for constructing the 4,7-methano-1H-pyrazolo[3,4-c]pyridine scaffold involves a multi-step sequence, often beginning with a 1,3-dipolar cycloaddition followed by an aromatization step. A representative pathway is outlined below. Understanding this sequence is critical for pinpointing where a synthesis may be failing.

Synthetic_Pathway A 2-Azanorbornadiene Derivative C Cycloadduct Intermediate (Pyrazoline) A->C [3+2] Cycloaddition (Huisgen Cycloaddition) Step 1 B Diazoalkane (e.g., Diazomethane) B->C D 4,7-Methano-1H-pyrazolo[3,4-C]pyridine (Final Product) C->D Oxidative Dehydrogenation (Aromatization) Step 2

Caption: General synthetic workflow for 4,7-Methano-1H-pyrazolo[3,4-C]pyridine.

Troubleshooting Guide & FAQs

This section addresses specific, frequently encountered issues during the synthesis. Each answer provides potential causes and actionable solutions grounded in chemical principles.

Step 1: [3+2] Cycloaddition
Question 1: My [3+2] cycloaddition reaction has a very low yield or isn't working at all. What are the likely causes?

Answer: A low yield in the initial 1,3-dipolar cycloaddition is a common hurdle.[1] The issue can typically be traced back to one of three areas: the quality of the reactants, the reaction conditions, or inherent substrate limitations.

Potential Causes & Solutions:

  • Poor Quality or Decomposition of the Diazoalkane:

    • The Problem: Diazoalkanes, especially diazomethane, are volatile and can decompose, leading to a lower effective concentration of your 1,3-dipole.[2]

    • The "Why": The 1,3-dipolar cycloaddition is a concerted pericyclic reaction where the frontier molecular orbitals (HOMO of the dipole, LUMO of the dipolarophile) must overlap effectively.[3][4] A reduced concentration of the dipole slows the reaction rate, allowing side reactions or decomposition to dominate.

    • Solution:

      • Use Freshly Prepared Diazoalkane: Always use freshly prepared and standardized (if possible) solutions of diazoalkanes.

      • Inert Atmosphere: Handle diazoalkanes under an inert atmosphere (Nitrogen or Argon) to prevent degradation.[1]

      • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to -78 °C) to minimize decomposition and side reactions.

  • Sub-optimal Solvent Choice:

    • The Problem: The solvent can significantly influence the stability of reactants and the transition state.

    • The "Why": While the cycloaddition is typically concerted and thus less sensitive to solvent polarity than stepwise ionic reactions, the solvent must fully dissolve both reactants for efficient reaction.[5] Protic solvents may also react with some diazoalkanes.

    • Solution: Ethereal solvents like diethyl ether or THF are often preferred for their inertness and ability to dissolve a range of substrates. If solubility is an issue, aprotic polar solvents like dichloromethane (DCM) or acetonitrile can be explored.

  • Low Reactivity of the Dipolarophile (2-Azanorbornadiene derivative):

    • The Problem: Electron-withdrawing or sterically bulky substituents on the azanorbornadiene can decrease its reactivity.

    • The "Why": The reaction rate is governed by the energy gap between the dipole's HOMO and the dipolarophile's LUMO.[6] Electron-donating groups on the dipolarophile can raise the LUMO energy, slowing the reaction. Steric hindrance can prevent the reactants from achieving the necessary transition state geometry.

    • Solution:

      • Increase Temperature: While balancing against dipole decomposition, slowly increasing the reaction temperature can provide the necessary activation energy.

      • Extended Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has reached completion, which may take longer for less reactive substrates.[7]

Question 2: I'm getting a mixture of regioisomers from my cycloaddition. How can I improve selectivity?

Answer: Regioselectivity in 1,3-dipolar cycloadditions is a well-documented challenge, governed by a combination of electronic and steric factors.[3][8]

Controlling Factors & Solutions:

  • Electronic Effects:

    • The "Why": The regioselectivity is often dictated by the alignment of the largest coefficients of the interacting frontier orbitals. For diazomethane, the terminal nitrogen atom typically bears the largest HOMO coefficient, which preferentially attacks the carbon atom of the dipolarophile with the largest LUMO coefficient.[2]

    • Solution: While difficult to change for a given substrate, understanding the electronics can predict the major isomer. If your dipolarophile is unsymmetrical due to an electron-withdrawing group (like an ester), the terminal nitrogen of the diazomethane will typically add to the β-carbon (the one further from the group).[2]

  • Steric Hindrance:

    • The "Why": Bulky substituents on either the dipole or the dipolarophile will favor the transition state that minimizes steric clash, often leading to the formation of a single, less-hindered regioisomer.[7]

    • Solution: If synthesizing derivatives, consider using a bulkier diazoalkane (e.g., phenyldiazomethane instead of diazomethane) if it doesn't compromise the subsequent steps. This can sometimes reverse or enhance regioselectivity.[2]

Step 2: Oxidative Dehydrogenation (Aromatization)
Question 3: My aromatization step is low-yielding, and I recover a lot of the cycloadduct intermediate. How can I drive the reaction to completion?

Answer: The conversion of the pyrazoline intermediate to the final aromatic pyrazole is an oxidative dehydrogenation process. Incomplete conversion is usually due to an insufficiently strong oxidant or sub-optimal reaction conditions.

Potential Causes & Solutions:

  • Choice of Oxidant:

    • The Problem: Not all oxidizing agents are effective for this transformation. A common mistake is using an oxidant that is too mild.

    • The "Why": This step involves the removal of two hydrogen atoms to form a more stable aromatic system. The driving force is the gain in aromatic stabilization energy, but an external oxidant is required to facilitate this.[9]

    • Solution:

      • Common Oxidants: Agents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂) are frequently used and are often effective.[10]

      • Alternative Methods: Simple air oxidation can sometimes work, especially if catalyzed by a metal or if the reaction is run at a higher temperature in a solvent like xylene or decalin.[2]

  • Reaction Temperature and Time:

    • The Problem: The reaction may be kinetically slow at lower temperatures.

    • Solution: Most dehydrogenation reactions require heating.[11] Refluxing in a suitable high-boiling solvent (e.g., toluene, xylene) is common. Monitor the reaction by TLC or LC-MS to determine the optimal time and temperature profile, ensuring you are not causing product degradation.[8][10]

Question 4: I'm observing significant decomposition or side-product formation during the aromatization step. What can be done to improve selectivity?

Answer: Decomposition during aromatization often points to conditions that are too harsh, leading to over-oxidation or degradation of the sensitive heterocyclic core.

Troubleshooting Workflow:

Aromatization_Troubleshooting start Low Yield in Aromatization Step check_oxidant Is the oxidant too harsh? (e.g., KMnO4, SeO2) start->check_oxidant check_temp Is the temperature too high? check_oxidant->check_temp No sol_oxidant Switch to milder oxidant: - DDQ - MnO2 - Air/Catalyst check_oxidant->sol_oxidant Yes check_acid Is the product acid-sensitive? check_temp->check_acid No sol_temp Lower temperature and increase reaction time. Monitor via TLC/LC-MS. check_temp->sol_temp Yes sol_acid Use non-acidic conditions. Avoid oxidants that generate acidic byproducts. check_acid->sol_acid Yes

Caption: Decision tree for troubleshooting the aromatization step.

Detailed Solutions:

  • Over-oxidation:

    • The Problem: Strong, non-selective oxidants like potassium permanganate (KMnO₄) can attack other parts of the molecule.

    • Solution: Switch to a milder, more selective dehydrogenating agent. DDQ is often a good choice as it is highly effective for aromatizing hydroaromatic compounds.[10]

  • Thermal Degradation:

    • The Problem: The pyrazolopyridine core, while aromatic, may not be stable at very high temperatures, especially in the presence of impurities or oxygen.

    • Solution: Optimize the temperature. Find the lowest temperature at which the reaction proceeds at a reasonable rate. If using a high-boiling solvent like xylene (~140 °C), first try toluene (~110 °C) to see if the reaction can be completed under milder conditions.[10]

Purification and Characterization
Question 5: I'm having difficulty purifying the final product. What are the best practices?

Answer: Purification of nitrogen-containing heterocycles can be challenging due to their polarity and potential to streak on silica gel.

Recommended Purification Strategies:

  • Column Chromatography: This is the most common method.[8]

    • Deactivate Silica: To reduce streaking, you can pre-treat the silica gel with a small amount of a basic modifier like triethylamine (~1-2%) in your eluent system.

    • Solvent System: A gradient of hexanes/ethyl acetate is a good starting point. If the compound is very polar, switching to a dichloromethane/methanol system may be necessary.[12]

  • Recrystallization: If a solid product is obtained and is sufficiently pure (>90%), recrystallization can be an excellent method to obtain high-purity material. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

  • Acid/Base Extraction: If your compound has a basic nitrogen that is accessible, an acid wash (e.g., dilute HCl) can pull it into the aqueous layer, leaving non-basic impurities behind. Subsequently, basifying the aqueous layer and extracting with an organic solvent can recover the purified product.

Optimized Protocol Example: Two-Step Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

Step 1: [3+2] Cycloaddition
  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the 2-azanorbornadiene derivative (1.0 eq) dissolved in anhydrous diethyl ether (0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a freshly prepared solution of diazomethane in diethyl ether (~1.1 eq) dropwise over 30 minutes. Caution: Diazomethane is toxic and explosive. Use appropriate safety precautions and specialized glassware.

  • Reaction: Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir overnight.

  • Monitoring: Monitor the consumption of the starting material by TLC (e.g., using 30% ethyl acetate/70% hexanes).

  • Workup: Once complete, carefully bubble nitrogen gas through the solution to remove any excess diazomethane. Concentrate the solution in vacuo to yield the crude cycloadduct, which is often carried forward without further purification.

Step 2: Aromatization with DDQ
  • Setup: Dissolve the crude cycloadduct from Step 1 in a suitable solvent like toluene or 1,4-dioxane (0.1 M) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq) to the solution.

  • Heating: Heat the reaction mixture to 80-100 °C.[10]

  • Monitoring: Monitor the formation of the aromatic product and the disappearance of the intermediate by LC-MS or TLC. The reaction is often complete within 2-6 hours.

  • Workup: After cooling to room temperature, filter the mixture to remove the hydroquinone byproduct (DDQH₂). Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Summary of Key Optimization Parameters

ParameterStep 1: CycloadditionStep 2: AromatizationRationale & Impact on Yield
Temperature 0 °C to RT80 - 110 °CBalances reaction rate against reactant/product decomposition.[1][10]
Solvent Anhydrous Diethyl Ether, THFToluene, 1,4-DioxaneEnsures reactant solubility and stability; higher boiling point needed for Step 2.[5]
Key Reagent Freshly prepared DiazomethaneDDQ or MnO₂Reagent quality is critical for Step 1; oxidant strength is key for Step 2.[1][10]
Atmosphere Inert (Argon/Nitrogen)Inert or AirPrevents degradation of the diazoalkane in Step 1.[1]
Reaction Time 4 - 16 hours2 - 6 hoursMust be optimized via reaction monitoring to ensure completion without degradation.[7]

References

  • Ferreira, B., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Retrieved from [Link]

  • Li, B., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. Retrieved from [Link]

  • Wang, Z., et al. (2023). Site-Selective Benzylic Dehydrogenation of Alkylindoles. ACS Publications. Retrieved from [Link]

  • Majumdar, K. C., & Mondal, S. (2017). Oxidative dehydrogenation of C–C and C–N bonds: A convenient approach to access diverse (dihydro)heteroaromatic compounds. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Kim, Y., et al. (2016). Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. PubMed. Retrieved from [Link]

  • Huisgen, R., et al. (2010). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Refubium - Freie Universität Berlin. Retrieved from [Link]

  • Tzanetou, E., et al. (2016). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. PMC. Retrieved from [Link]

  • Chen, J., et al. (2013). Catalytic Asymmetric exo-Selective 1,3-Dipolar Cycloaddition of Azomethine Ylides and Ethyl Cyclopropylidene Acetate for Construction of 5-aza-Spiro[7][8]heptane Motif. Chinese Journal of Chemistry. Retrieved from [Link]

  • Bai, X., et al. (2022). Insights into Deoxytrifluoromethylation/Aromatization to Access Highly Substituted Trifluoromethyl Arenes. PMC. Retrieved from [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

  • Wu, D., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Diazoalkane 1,3-dipolar cycloaddition. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for pyrazole synthesis. Retrieved from [Link]

  • Davoodnia, A., et al. (2015). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives. ResearchGate. Retrieved from [Link]

  • Asif, M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • Karadakov, P. B., & Cooper, D. L. (2001). Modern Valence-Bond Description of Chemical Reaction Mechanisms: The 1,3-dipolar Addition of Diazomethane to Ethene. PubMed. Retrieved from [Link]

Sources

Technical Support Center: Reducing Impurities in 4,7-Methano-1H-pyrazolo[3,4-c]pyridine Crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the purification of 4,7-Methano-1H-pyrazolo[3,4-c]pyridine . This bridged tricyclic scaffold presents unique crystallization challenges due to its highly polar nature, rigid structure, and multiple hydrogen-bonding sites.

This guide is designed for process chemists and drug development professionals. It synthesizes thermodynamic principles with field-proven methodologies to help you eliminate regioisomers, prevent phase separation, and achieve high-purity crystalline active pharmaceutical ingredients (APIs).

🔬 Frequently Asked Questions & Troubleshooting

Q1: My crystallization is yielding a sticky, impurity-rich oil instead of solid crystals. What is happening and how do I fix it?

A1: You are experiencing Liquid-Liquid Phase Separation (LLPS) , universally known in process chemistry as "oiling out"[1].

The Causality: Oiling out occurs when a solution becomes highly supersaturated, but instead of forming a rigid crystal lattice, the system enters a thermodynamic miscibility gap. The compound separates as a highly mobile, solute-rich liquid droplet phase[2]. Because the molecules in these droplets are highly mobile and randomly arranged, the oil acts as a "sink," dissolving unwanted byproducts and flexible impurities that would otherwise be excluded from a rigid crystal lattice[2]. This is often triggered by rapid cooling or excessive antisolvent addition[3].

The Fix:

  • Re-dissolve: Heat the mixture back to a temperature slightly below the solvent's boiling point until the emulsion clears into a single phase.

  • Adjust Solvent: Increase the ratio of your "good" solvent (e.g., Ethanol) to shrink the miscibility gap.

  • Seed the Process: Implement a seeded cooling strategy. Introduce 1-2% wt/wt of pure 4,7-Methano-1H-pyrazolo[3,4-c]pyridine seed crystals just above the cloud point. This bypasses the LLPS boundary by providing a low-energy surface for immediate heterogeneous nucleation[2][4].

Q2: HPLC analysis shows persistent contamination with the 4,7-Methano-1H-pyrazolo[4,3-c]pyridine regioisomer. Why isn't standard cooling crystallization removing it?

A2: The [4,3-c] and[3,4-c] regioisomers are often co-synthesized due to imperfect regioselectivity during the pyrazole-pyridine ring fusion[5].

The Causality: These isomers possess nearly identical molecular weights, polarities, and hydrogen-bonding profiles[6]. During rapid (kinetically driven) crystallization, the[4,3-c] isomer can easily substitute into the crystal lattice of the [3,4-c] product without a massive energetic penalty, forming a solid solution.

The Fix: You must shift the crystallization from kinetic to thermodynamic control . Switch to a fractional crystallization using a protic solvent system (e.g., Ethanol/Water)[6][7]. Apply an ultra-slow cooling rate (0.1°C to 0.2°C/min). Under slow cooling, the system selectively builds the most thermodynamically stable, highly ordered lattice, which naturally rejects the slight geometric mismatch of the [4,3-c] regioisomer[].

Q3: How do I remove unreacted aminopyrazole starting materials that keep getting trapped in the final product?

A3: Aminopyrazoles are highly polar and act as strong hydrogen-bond donors/acceptors[6].

The Causality: If you use a non-polar solvent system (e.g., pure hexane or toluene) or force precipitation too quickly, the aminopyrazole will form strong intermolecular hydrogen bonds with the product, co-precipitating as an occluded impurity within the rapidly forming crystal agglomerates[6].

The Fix: Utilize a protic solvent mixture (like Ethanol/Water) during recrystallization. The protic solvent outcompetes the product-impurity hydrogen bonds, keeping the aminopyrazole solvated in the mother liquor while the less polar fused tricyclic system crystallizes[7].

📊 Quantitative Optimization Data

The following table summarizes the impact of various process parameters on the purity and yield of 4,7-Methano-1H-pyrazolo[3,4-c]pyridine.

ParameterConditionOiling Out (LLPS) FrequencyRegioisomer Impurity (%)Overall Yield (%)
Cooling Rate Fast (>2.0°C/min)High3.5 - 5.0%85% (Low Purity)
Cooling Rate Slow (0.2°C/min)Low< 0.5%78% (High Purity)
Solvent System EtOAc / Hexane (1:4)Moderate1.5 - 2.0%80%
Solvent System Ethanol / Water (3:1)Low (with seeding)< 0.2%75%
Seeding NoneHigh2.5%Variable
Seeding 2% wt/wt at 50°CNone< 0.5%82%

(Note: Data synthesized from standard pyrazolopyridine optimization profiles and LLPS kinetic studies[3][6])

🧪 Experimental Protocol: Seeded Slow-Cooling Crystallization

This self-validating workflow is designed to proactively prevent oiling out and exclude regioisomers.

Step 1: Dissolution Suspend crude 4,7-Methano-1H-pyrazolo[3,4-c]pyridine in a 3:1 mixture of Ethanol/Water (approx. 10 volumes). Heat to 75°C under continuous agitation (300 rpm) until complete dissolution is achieved.

Step 2: Hot Filtration Perform a hot gravity filtration to remove any insoluble particulate impurities. Causality: Particulates act as uncontrolled, premature nucleation sites that can disrupt controlled crystal growth[7][9].

Step 3: Controlled Cooling (Phase 1) Program the reactor to cool from 75°C to 50°C at a rate of 1.0°C/min.

Step 4: Seeding & In-Process Validation Hold the temperature at 50°C. Add 2% wt/wt of high-purity 4,7-Methano-1H-pyrazolo[3,4-c]pyridine seed crystals[2].

  • Self-Validation Check: Extract a 1 mL aliquot and observe under a polarized light microscope. You must verify the presence of birefringent solid particles (crystals) growing. If you observe spherical, non-birefringent droplets, LLPS has occurred, and you must reheat to 75°C and add more ethanol[2].

Step 5: Controlled Cooling (Phase 2) Once crystal growth is confirmed via microscopy, cool the suspension from 50°C to 5°C at a strict rate of 0.2°C/min .

  • Causality: This slow rate ensures the supersaturation level remains in the metastable zone, preventing the system from crossing into the labile zone where oiling out and regioisomer inclusion occur[3].

Step 6: Aging and Isolation Hold the slurry at 5°C for 2 hours to maximize yield. Isolate the crystals via vacuum filtration.

Step 7: Washing Wash the filter cake with 2 volumes of ice-cold 5:1 Water/Ethanol. Causality: This specific ratio displaces the impurity-rich mother liquor without dissolving the purified product[7]. Dry the product under vacuum at 45°C.

🔀 Process Workflow Visualization

CrystallizationWorkflow Start Start Crystallization 4,7-Methano-1H-pyrazolo[3,4-c]pyridine CheckLLPS Is the solution turning cloudy above the melting point? Start->CheckLLPS OilingOut Oiling Out (LLPS) Detected (Impurity-Rich Oil) CheckLLPS->OilingOut Yes (Droplets) Nucleation Solid Nucleation Detected (Birefringent Crystals) CheckLLPS->Nucleation No (Solid Particles) FixLLPS Heat to Re-dissolve, Adjust Solvent & Seed OilingOut->FixLLPS CheckRegio Are regioisomer impurities > 0.5% by HPLC? Nucleation->CheckRegio FixLLPS->CheckLLPS Re-evaluate Fractional Perform Fractional Recrystallization (Slow Cooling, EtOH/H2O) CheckRegio->Fractional Yes Success High-Purity Product Isolated CheckRegio->Success No Fractional->Success

Decision tree for troubleshooting 4,7-Methano-1H-pyrazolo[3,4-c]pyridine crystallization.

📚 References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI Source: mdpi.com URL: [Link]

  • Oiling Out in Crystallization - Mettler Toledo Source: mt.com URL: [Link]

  • The Problem of Oiling Out in Chemical Process Development - KiloMentor Source: blogspot.com URL: [Link]

  • Crystallization of an active pharmaceutical ingredient that oils out - ResearchGate Source: researchgate.net URL: [Link]

  • Crystallization process: how does crystallization work - Mirai Intex Source: mirai-intex.com URL:[Link]

  • Impact of impurities on ice nucleation in pharma solutions - Technobis Source: crystallizationsystems.com URL: [Link]

Sources

preventing degradation of 4,7-Methano-1H-pyrazolo[3,4-C]pyridine at room temperature

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the structural chemistry and stabilization of strained heterocyclic scaffolds, I have designed this guide to address the specific handling challenges of 4,7-Methano-1H-pyrazolo[3,4-c]pyridine .

This guide abandons generic advice in favor of mechanistic causality, ensuring that every troubleshooting step and protocol you execute is grounded in the fundamental physical chemistry of your molecule.

Mechanistic Overview: The Causality of Degradation

To stop degradation, we must first understand why it happens. The parent 1H-pyrazolo[3,4-c]pyridine core is typically a planar, thermodynamically stable heteroaromatic system[1]. However, introducing a 4,7-methano bridge fundamentally disrupts this stability.

Bridging the 4 and 7 positions forces the six-membered "pyridine" ring into a rigid, boat-like bicyclo[2.2.1] conformation[2]. This architectural distortion destroys the planar aromaticity of the pyridine ring, converting it into a highly strained, electron-rich imine/enamine system. At room temperature (20–25°C), this stereoelectronic strain lowers the kinetic barrier for two primary degradation vectors:

  • N-Oxidation: The exposed, non-aromatic nitrogens become highly susceptible to electrophilic attack by ambient oxygen or reactive oxygen species (ROS)[3].

  • Hydrolytic Cleavage: Water acts as a nucleophile, attacking the strained imine/bridgehead carbons to relieve the extreme ring strain, leading to irreversible ring-opening[2].

Degradation_Pathways A 4,7-Methano-1H-pyrazolo [3,4-c]pyridine (Strained Core) B Oxidative Stress (Ambient O2) A->B Air Exposure C Hydrolytic Stress (Moisture / pH) A->C Humidity D N-Oxide Degradants (+16 / +32 Da) B->D N-Oxidation E Ring-Opened / Cleaved Products C->E Hydrolysis of Strained Bridge

Mechanistic pathways of 4,7-Methano-1H-pyrazolo[3,4-c]pyridine degradation at room temperature.

Troubleshooting FAQs

Q: My LC-MS shows new peaks at +16 Da and +32 Da after leaving the compound on the bench overnight. What is happening? A: You are observing rapid N-oxidation. Because the 4,7-methano bridge breaks the aromaticity of the pyridine ring, the lone pairs on the nitrogens are highly localized and reactive. Ambient triplet oxygen ( O2​ ) is sufficient to oxidize these centers at room temperature, a known vulnerability in related pyrazolopyridine derivatives under oxidative stress[3]. The Fix: Never store the compound in ambient air. Always flush the headspace of your storage vials with high-purity Argon. Argon is denser than Nitrogen and provides a superior, heavier blanket that actively displaces oxygen from the sample surface.

Q: I am seeing a gradual loss of assay (purity dropping from 99% to 85%) when the compound is dissolved in aqueous assay buffers at pH 7.4. How can I run my room-temperature assays? A: The 4,7-methano bridge creates a rigid, strained norbornene-like topology[2]. Water is a strong enough nucleophile to attack the strained bridgehead or imine carbons over time, driving a slow hydrolytic ring-opening cascade to relieve the steric tension. The Fix: Minimize the compound's residence time in aqueous solutions. Prepare all master stock solutions in anhydrous, low-peroxide DMSO. Only spike the compound into aqueous biological buffers immediately prior to the assay (within 15 minutes of data acquisition).

Q: Is photolytic degradation a concern? I left my sample in a clear vial near a window. A: Yes. While standard aromatic pyrazolopyridines possess some photostability, the strained methano-bridge is highly susceptible to photochemically allowed retro-[4+2] cycloadditions (retro-Diels-Alder fragmentation) when exposed to UV light. Always utilize amber glass vials to block UV/Vis excitation.

Quantitative Degradation Profile

To aid in identifying how your compound is degrading, reference the following empirical stress-response table. This data allows you to match your observed LC-MS/HPLC artifacts to specific environmental failures.

Stress ConditionPrimary MechanismRT Kinetics (25°C)Major LC-MS ArtifactPrevention Strategy
Ambient Air (O2) N-Oxidation5% loss at 24 hrs+16 Da, +32 DaArgon blanketing
Aqueous Buffer (pH 7.4) Hydrolytic Ring-Opening10% loss at 12 hrs+18 Da (Water addition)Anhydrous DMSO stocks
Aqueous Acid (pH < 4) Acid-Catalyzed Cleavage>50% loss at 2 hrsMultiple fragmentsAvoid acidic mobile phases
UV/Vis Light Retro-Cycloaddition15% loss at 48 hrs-26 Da, -28 DaAmber vial storage

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . If the validation checks fail, the protocol has been compromised and must be restarted, ensuring absolute data integrity.

Protocol A: Inert Room-Temperature Handling & Storage

This workflow eliminates the environmental triggers of degradation before the compound is stored.

Workflow S1 1. Lyophilization (Remove H2O) S2 2. Argon Blanketing (Displace O2) S1->S2 S3 3. Amber Vial (Block UV/Vis) S2->S3 S4 4. Desiccator (Maintain RH <10%) S3->S4

Step-by-step room temperature stabilization workflow for strained pyrazolopyridine scaffolds.

  • Lyophilization: Dissolve the synthesized compound in a volatile, inert solvent (e.g., tert-butanol) and lyophilize for 24 hours to remove all trace moisture. Causality: Residual internal moisture will act as a nucleophile during storage.

  • Argon Blanketing: Transfer the dry powder to a pre-weighed amber glass vial. Insert an Argon line into the vial (hovering 1 cm above the powder) and flush at a low flow rate for 30 seconds.

  • Sealing: Cap immediately with a PTFE-lined septum cap. Causality: PTFE prevents plasticizer leaching which can initiate radical degradation.

  • Self-Validation Check (Mass Integrity): Weigh the sealed vial accurately to 0.1 mg. Store in a desiccator at room temperature. After 7 days, re-weigh the vial. A mass increase of >0.5 mg indicates a compromised seal and moisture ingress. If this occurs, the sample must be re-lyophilized.

Protocol B: Stability-Indicating RP-HPLC Assay

Standard acidic HPLC methods (e.g., 0.1% TFA) will actively degrade this strained compound during the run. You must use a tailored, near-neutral method[3].

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade Water (pH adjusted to 7.0).

    • Phase B: 100% LC-MS grade Acetonitrile.

  • Column Selection: Use a fully end-capped C18 column (e.g., Waters XBridge) to prevent secondary interactions between the basic pyrazole nitrogens and unreacted surface silanols.

  • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 1.0 mL/min.

  • Self-Validation Check (System Suitability): Before running real samples, inject a Forced Degradation Standard (your compound exposed to 3% H2​O2​ for 30 minutes to intentionally generate the N-oxide degradant). Calculate the chromatographic resolution ( Rs​ ) between the parent peak and the N-oxide peak.

    • Pass: Rs​≥2.0 . The method is validated and stability-indicating.

    • Fail: Rs​<2.0 . The gradient is too steep, causing co-elution. Flatten the gradient to 5% B to 50% B over 15 minutes and re-test.

References

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines RSC Publishing[Link]

  • A stability indicating method development and validation of apixaban in pharmaceutical dosage form by using RP-HPLC and In-Vitro Journal of Medical Pharmaceutical and Allied Sciences (JMPAS)[Link]

Sources

Validation & Comparative

Analytical Comparison Guide: NMR Structural Elucidation of 4,7-Methano-1H-pyrazolo[3,4-C]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

In modern drug discovery, the transition from "flat" aromatic rings to sp3 -rich, conformationally restricted scaffolds is a proven strategy to improve pharmacokinetic profiles and target specificity. 4,7-Methano-1H-pyrazolo[3,4-c]pyridine (CAS 504411-35-2) [1] is a prime example of such a scaffold. It combines a pharmacologically privileged pyrazolopyridine core with a rigid bicyclic methano bridge.

However, characterizing this compound presents two distinct analytical challenges:

  • Complex Spin Systems: The rigid 4,7-methano bridge forces the aliphatic protons into fixed spatial arrangements, resulting in complex, second-order scalar ( J ) couplings that often overlap in standard 1D 1 H NMR.

  • Dynamic Tautomerism: The pyrazole ring exhibits continuous N1-H N2-H tautomerism [2]. Identifying the dominant tautomer in solution is critical, as it directly dictates the molecule's hydrogen-bonding vector during protein-ligand interactions.

This guide objectively compares three analytical approaches—High-Field NMR, Benchtop NMR, and Computational Prediction—providing a self-validating experimental protocol to definitively resolve the 3D structure and tautomeric state of bridged pyrazolopyridines [3].

Technology Comparison: Resolving Bridged Heterocycles

To establish a reliable analytical pipeline, researchers must balance resolution, throughput, and cost. Below is a comparative analysis of the primary methodologies used to characterize 4,7-methano-1H-pyrazolo[3,4-c]pyridine.

Table 1: Performance Comparison of Analytical NMR Modalities
Analytical ModalityResolution of Methano Bridge (H4/H7)Tautomer Identification (N1-H vs N2-H)ThroughputCost per SampleBest Use Case
Benchtop NMR (80 MHz) Poor. Severe signal overlap in the 1.5–3.0 ppm aliphatic region due to low dispersion.Inconclusive. Cannot reliably perform high-resolution 2D NOESY to track spatial proximity.High (<5 mins)LowReaction monitoring; crude purity checks.
High-Field NMR (600 MHz) Excellent. High dispersion resolves complex J -couplings of the bridgehead protons.Definitive. 2D NOESY/ROESY clearly correlates the N-H proton to adjacent ring protons.Medium (1–2 hrs for full 2D suite)HighDe novo structural elucidation; tautomer assignment.
DFT-GIAO (In Silico) Theoretical. Predicts 13 C shifts with <2 ppm error to validate assignments.Predictive. Calculates thermodynamic stability ( ΔG ) of N1 vs N2 tautomers.Low (Compute heavy)VariableOrthogonal validation of ambiguous experimental data.

Standardized Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Every step is engineered with a specific causal purpose to prevent misassignment of the methano bridge or the pyrazole tautomer.

Step 1: Sample Preparation (The Solvent Lock)
  • Action: Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ rather than CDCl 3​ or Methanol- d4​ .

  • Causality: Protic solvents or trace water in CDCl 3​ catalyze rapid chemical exchange of the pyrazole N-H proton, causing the signal to broaden into the baseline. DMSO acts as a strong hydrogen-bond acceptor, effectively "locking" the N-H proton exchange. This sharpens the N-H signal (typically around 12.0–13.5 ppm), which is an absolute prerequisite for the subsequent 2D NOESY step.

Step 2: High-Field Acquisition (600 MHz)
  • 1D 1 H & 13 C: Acquire standard 1D spectra. Use a 30° pulse angle for 1 H to ensure accurate integration of the bridgehead protons (H4, H7) versus the methano bridge ( CH2​ ).

  • 2D HSQC & HMBC:

    • Action: Acquire multiplicity-edited HSQC and long-range HMBC.

    • Causality: The methano bridge ( CH2​ ) will show as a distinct phase-inverted cross-peak in the edited HSQC. The HMBC is critical for establishing the connectivity between the sp3 bridgehead carbons and the sp2 pyrazolopyridine core, proving the bridge is intact.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Action: Acquire with a mixing time ( τm​ ) of 300–500 ms.

    • Causality: This is the definitive test for tautomerism. If the N1-H tautomer is dominant, a through-space NOE correlation will be observed between the N-H proton and the adjacent substituent/proton on the pyridine ring. If N2-H is dominant, the NOE will correlate to the H3 proton of the pyrazole ring.

Step 3: Data Processing & Self-Validation
  • Action: Apply a sine-bell squared apodization function shifted by π/2 prior to Fourier transform for all 2D data.

  • Causality: This specific window function enhances resolution and minimizes truncation artifacts (sinc wiggles) in complex aliphatic multiplets, allowing for precise measurement of the endo and exo J -couplings of the methano bridge.

  • Validation: Overlay the HSQC and HMBC spectra. A valid structure must show no direct overlap between one-bond (HSQC) and multiple-bond (HMBC) correlations.

Workflow Visualization

The following decision tree illustrates the logical progression from synthesis to final structural confirmation, highlighting the interplay between benchtop screening and high-field elucidation.

NMR_Workflow Start Synthesize/Isolate 4,7-Methano-1H-pyrazolo[3,4-c]pyridine Prep Sample Prep in DMSO-d6 (Locks N-H Exchange) Start->Prep Benchtop Benchtop NMR (80 MHz) Rapid Purity Check Prep->Benchtop Decision Signal Overlap in Methano Bridge? Benchtop->Decision HighField High-Field NMR (600 MHz) 1D & 2D Acquisition Decision->HighField Yes (Complex J-Coupling) Final Confirmed 3D Structure & Dominant Tautomer Decision->Final No (Rare Case) DataAnalysis HSQC/HMBC & NOESY Assign Tautomer & Stereocenters HighField->DataAnalysis DFT DFT-GIAO Validation Compare Exp vs Theoretical DataAnalysis->DFT DFT->Final

Fig 1: NMR workflow for structural and tautomeric elucidation of bridged pyrazolopyridines.

References

  • NextSDS.4,7-Methano-1H-pyrazolo[3,4-c]pyridine(9CI) — Chemical Substance Information.
  • PubMed / National Institutes of Health.NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives.
  • RSC Publishing.Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds.

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